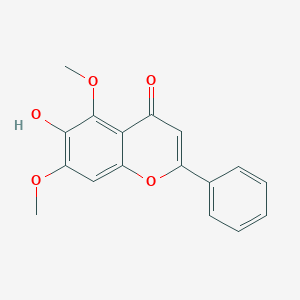

6-Hydroxy-5,7-dimethoxyflavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydroxy-5,7-dimethoxyflavone is a naturally occurring flavonoid compound found in various plants, including the Annonaceae family. This compound is known for its diverse biological activities, including anti-inflammatory and antioxidant properties . It has a molecular formula of C17H14O6 and is characterized by the presence of hydroxyl and methoxy groups on the flavone backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5,7-dimethoxyflavone typically involves the following steps:

Starting Material: The synthesis often begins with chrysin, a simple and commercially available flavone.

Halogenation: Chrysin is halogenated to form 6,8-dibromochrysin.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Hydroxy-5,7-Dimethoxyflavone unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Dihydroflavone umwandeln.

Substitution: Methoxygruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Natriummethoxid und Natriumethoxid werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Flavonoidderivate.

Reduktion: Dihydroflavone.

Substitution: Verschiedene substituierte Flavonoidderivate.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

One of the most significant applications of 6-hydroxy-5,7-dimethoxyflavone is its role as an anti-inflammatory agent. Research has demonstrated that this compound can suppress the respiratory burst in neutrophils, which is crucial in mitigating oxidative stress associated with various inflammatory diseases.

Key Findings:

- Mechanism of Action : The compound inhibits phosphodiesterase 4 (PDE4) activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent inhibition of protein kinase B (Akt) activation in neutrophils. This results in reduced superoxide anion generation and myeloperoxidase activity, thereby ameliorating acute lung injury induced by lipopolysaccharides (LPS) in murine models .

- Potential Applications : Given its mechanism of action, this compound could be developed as a therapeutic agent for conditions characterized by excessive neutrophil activation and oxidative stress, such as acute lung injury and chronic inflammatory diseases.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against various viral infections. Its efficacy has been particularly noted against Dengue virus and SARS-CoV-2.

Key Findings:

- Dengue Virus : In vitro studies have shown that flavonoids similar to this compound exhibit significant antiviral activity against Dengue virus serotype 2 (DENV2), with effective concentrations in the sub-micromolar range. This suggests that structural modifications can enhance antiviral efficacy .

- SARS-CoV-2 : The compound has demonstrated potential in inhibiting the binding of SARS-CoV-2 spike protein to ACE2 receptors, which is critical for viral entry into host cells. Comparative studies indicated that its binding affinity was comparable to established antiviral agents like remdesivir .

Muscle Health and Sarcopenia

Another promising application of this compound is its role in promoting muscle health and combating sarcopenia—the age-related loss of muscle mass.

Key Findings:

- Mechanism : Research indicates that this flavonoid enhances protein turnover and mitochondrial biogenesis through activation of key signaling pathways such as the phosphatidylinositol 3-kinase/Akt/mTOR pathway. This leads to improved muscle mass and function in aged animal models .

- Potential Benefits : By stimulating muscle growth and reducing inflammation associated with aging, this compound could serve as a natural supplement for improving muscle health in elderly populations.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6-Hydroxy-5,7-dimethoxyflavone involves the inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, enhances the cAMP/protein kinase A (PKA)-dependent inhibition of Akt signaling, ultimately reducing oxidative stress and inflammation . The compound also modulates protein turnover and mitochondrial biogenesis-related pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

- 5-Hydroxy-7-methoxyflavone

- 5-Hydroxy-3,7,4’-trimethoxyflavone

- 5,7-Dimethoxyflavone

Comparison: 6-Hydroxy-5,7-dimethoxyflavone is unique due to its specific hydroxyl and methoxy group positions, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits higher inhibitory activity against calcium-mediated cell-cycle regulation and has potent anti-inflammatory effects .

Biologische Aktivität

6-Hydroxy-5,7-dimethoxyflavone, also known as UFM24, is a flavonoid compound derived from the plant Uvaria flexuosa of the Annonaceae family. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and antioxidant properties. This article delves into the mechanisms, effects, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14O6. It features hydroxyl and methoxy groups that contribute to its unique biological properties. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives useful in research and industry.

The primary mechanism through which this compound exerts its biological effects is by inhibiting phosphodiesterase 4 (PDE4). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently enhances protein kinase A (PKA) activity. The activation of PKA inhibits the Akt signaling pathway, reducing oxidative stress and inflammation .

Biological Activities

-

Anti-inflammatory Effects :

- Neutrophil Activation : this compound has been shown to suppress the respiratory burst in neutrophils, which is crucial for managing acute lung injury (ALI). In studies involving lipopolysaccharide (LPS)-induced ALI in mice, UFM24 significantly reduced neutrophil infiltration and myeloperoxidase activity .

- Cytokine Regulation : The compound reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its anti-inflammatory profile .

- Antioxidant Properties :

- Potential Anti-carcinogenic Effects :

Comparative Analysis with Similar Compounds

| Compound | Anti-inflammatory Activity | Antioxidant Activity | CYP1A1 Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Strong |

| 5-Hydroxy-7-methoxyflavone | Moderate | Low | Moderate |

| 5,7-Dimethoxyflavone | Low | Moderate | High |

This table highlights the distinct biological activities of this compound compared to other flavonoids.

Case Studies and Research Findings

- Acute Lung Injury Model : In a study on mice subjected to LPS-induced ALI, administration of UFM24 resulted in significant reductions in pulmonary edema and inflammatory cell infiltration. The study concluded that UFM24 could serve as a therapeutic agent for lung inflammation due to its ability to modulate neutrophil activity and cytokine levels .

- Sarcopenia Research : Another study explored the role of UFM24 in combating sarcopenia by enhancing muscle mass and function through modulation of signaling pathways involved in protein synthesis. The findings suggested that UFM24 could be beneficial for age-related muscle loss .

- Hepatocyte Studies : Research involving Hep G2 cells demonstrated that UFM24 effectively inhibited CYP1A1 expression and activity when exposed to benzo[a]pyrene (BaP), a known carcinogen. This property highlights its potential role as a chemoprotective agent against liver cancer .

Eigenschaften

CAS-Nummer |

119892-40-9 |

|---|---|

Molekularformel |

C17H14O5 |

Molekulargewicht |

298.29 g/mol |

IUPAC-Name |

6-hydroxy-5,7-dimethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O5/c1-20-14-9-13-15(17(21-2)16(14)19)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3 |

InChI-Schlüssel |

YLSUKCVZCXUJBF-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)O |

Kanonische SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)O |

Synonyme |

6-hydroxy-5,7-dimethoxy-flavone UFM24 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.